((5-Methylthiophen-2-yl)methyl)hydrazine
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Overview
Description
((5-Methylthiophen-2-yl)methyl)hydrazine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. The compound this compound has the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . It is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of ((5-Methylthiophen-2-yl)methyl)hydrazine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .
Chemical Reactions Analysis
((5-Methylthiophen-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
((5-Methylthiophen-2-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ((5-Methylthiophen-2-yl)methyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
((5-Methylthiophen-2-yl)methyl)hydrazine can be compared with other thiophene derivatives and hydrazine compounds:
Thiophene Derivatives: Compounds like 2-methylthiophene and 3-methylthiophene share a similar thiophene ring structure but differ in their functional groups.
Hydrazine Compounds: Hydrazine and its derivatives, such as phenylhydrazine and methylhydrazine, have similar hydrazine functional groups but differ in their substituents.
The uniqueness of this compound lies in its combination of the thiophene ring and the hydrazine functional group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
887592-30-5 |
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Molecular Formula |
C6H10N2S |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(5-methylthiophen-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2S/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
RFKQIUGRQNLNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNN |
Origin of Product |
United States |
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